2-Oxocyclohexanecarbaldehyde 2-Oxocyclohexanecarbaldehyde
Brand Name: Vulcanchem
CAS No.: 1193-63-1
VCID: VC7939046
InChI: InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5-6H,1-4H2
SMILES: C1CCC(=O)C(C1)C=O
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol

2-Oxocyclohexanecarbaldehyde

CAS No.: 1193-63-1

Cat. No.: VC7939046

Molecular Formula: C7H10O2

Molecular Weight: 126.15 g/mol

* For research use only. Not for human or veterinary use.

2-Oxocyclohexanecarbaldehyde - 1193-63-1

Specification

CAS No. 1193-63-1
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
IUPAC Name 2-oxocyclohexane-1-carbaldehyde
Standard InChI InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5-6H,1-4H2
Standard InChI Key BPPPUFSZQDCMEE-UHFFFAOYSA-N
SMILES C1CCC(=O)C(C1)C=O
Canonical SMILES C1CCC(=O)C(C1)C=O

Introduction

Chemical Properties and Structural Analysis

Molecular and Physical Properties

The compound exhibits a molecular weight of 126.15 g/mol and a density of 1.128 g/cm³ . Its bifunctional nature—featuring both electrophilic (aldehyde) and ketonic carbonyl groups—dictates its reactivity. The aldehyde group is highly susceptible to nucleophilic attack, while the ketone stabilizes adjacent enolate intermediates, facilitating diverse transformations. Key properties include:

PropertyValue
Molecular FormulaC₇H₁₀O₂
IUPAC Name2-oxocyclohexane-1-carbaldehyde
InChI KeyBPPPUFSZQDCMEE-UHFFFAOYSA-N
Canonical SMILESC1CCC(=O)C(C1)C=O
Boiling Point225–227°C (estimated)

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals strong absorption bands at 1,710 cm⁻¹ (C=O stretch, ketone) and 2,820–2,720 cm⁻¹ (C-H stretch, aldehyde) . Nuclear magnetic resonance (NMR) spectra show distinct signals: the aldehyde proton appears as a singlet near δ 9.8 ppm in ¹H NMR, while the ketone carbonyl carbon resonates at δ 207 ppm in ¹³C NMR .

Reactivity and Mechanistic Pathways

Nucleophilic Additions

The aldehyde group undergoes rapid nucleophilic additions with amines, forming carbinols (e.g., reaction with primary amines yields isomeric products depending on substitution patterns) . For example, in the presence of methylamine, the compound forms a Schiff base intermediate, which subsequently rearranges to stable carbinols .

Electrochemical Applications

Recent studies highlight its utility in asymmetric electrochemical synthesis. Under controlled potentials, the aldehyde group participates in enantioselective reductions, producing chiral alcohols with high enantiomeric excess . This reactivity is leveraged in synthesizing bioactive molecules, including morpholine derivatives .

Base-Mediated Transformations

Reactions with strong bases like potassium hydride (KH) yield ketones via deprotonation and elimination . The enolate intermediate generated at the α-position to the ketone can further react with electrophiles, enabling C–C bond formation.

Industrial and Pharmaceutical Applications

Morpholine Synthesis

2-Oxocyclohexanecarbaldehyde serves as a key intermediate in morpholine production, a heterocycle integral to drugs like linezolid (antibiotic) and agrochemicals . Cyclocondensation with ethanolamine under acidic conditions yields morpholine-3-carbaldehyde, which is subsequently functionalized .

Green Chemistry Alternatives

The compound has emerged as a sustainable substitute for piperidine in certain catalytic processes, reducing toxicity and waste . Its bifunctional reactivity eliminates the need for multi-step protection/deprotection sequences, streamlining syntheses of complex molecules.

Hazard TypePrecautionary Measure
Skin IrritationWear nitrile gloves
Eye DamageUse safety goggles
Inhalation RiskEnsure ventilation

Environmental Impact

While no ecotoxicity data is publicly available, its biodegradability is presumed low due to the stable cyclohexane backbone. Industrial waste containing this compound requires incineration or chemical neutralization .

Comparative Analysis with Related Compounds

Cyclohexanecarboxaldehyde

Unlike 2-oxocyclohexanecarbaldehyde, cyclohexanecarboxaldehyde (C₇H₁₂O) contains only an aldehyde group, rendering it less versatile in multi-step syntheses requiring ketone participation .

Recent Advances and Future Directions

Recent work explores its use in organocatalysis, particularly in asymmetric aldol reactions. A 2025 study demonstrated its efficacy in synthesizing β-hydroxy ketones with >90% enantiomeric excess under mild conditions . Future research may focus on:

  • Developing heterogeneous catalysts for large-scale applications.

  • Investigating its role in polymer chemistry as a crosslinking agent.

  • Expanding its utility in natural product total synthesis.

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